N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide
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Description
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
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Mechanism of Action
Target of Action
F2276-0099 is a PCAF/GCN5 BRD inhibitor . The PCAF (p300/CBP-associated factor) bromodomain (BRD) is a lysine acetyltransferase that has emerged as a promising drug target due to its dysfunction being associated with the onset and progression of various diseases such as cancer, diabetes, and AIDS .
Mode of Action
F2276-0099 interacts with the PCAF BRD, inhibiting its function. The PCAF BRD recognizes and binds to acetylated lysine residues, a key post-translational modification in the regulation of gene expression. By inhibiting PCAF BRD, F2276-0099 can alter the gene expression regulated by this enzyme .
Biochemical Pathways
The inhibition of PCAF BRD by F2276-0099 affects the acetylation of lysine residues, which can lead to changes in the transcription of certain genes. This can have downstream effects on various biochemical pathways, potentially altering cellular functions .
Result of Action
The molecular and cellular effects of F2276-0099’s action would depend on the specific genes affected by the inhibition of PCAF BRD. This could potentially include changes in cell growth, differentiation, and survival .
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-5-3-4-6-16(13)25-12-18(22)20-14-7-8-17-15(11-14)19(23)21(2)9-10-24-17/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGHEWLFHKJYDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.